molecular formula C10H13BrN2O2 B056480 tert-Butyl (2-bromopyridin-3-yl)carbamate CAS No. 116026-98-3

tert-Butyl (2-bromopyridin-3-yl)carbamate

Cat. No.: B056480
CAS No.: 116026-98-3
M. Wt: 273.13 g/mol
InChI Key: QYWNZOFKKFIZAL-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromopyridin-3-yl)carbamate is an organic compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-bromopyridin-3-yl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of 3-pyridinol to obtain 2-bromo-3-pyridinol, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and carbamation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

tert-Butyl (2-bromopyridin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-bromopyridin-3-yl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the bromine atom and the carbamate group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(2-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWNZOFKKFIZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557014
Record name tert-Butyl (2-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116026-98-3
Record name tert-Butyl (2-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diphenylphosphorylazide was added to a solution of 2-bromonicotinic acid (15.0 g, 74.0 mmol) and triethylamine (11.4 mL, 81.4 mmol) in 140 mL of anhydrous tert-butanol. The reaction mixture was stirred under reflux for 2 hours, cooled to room temperature, and concentrated in vacuo. The residue was dissolved in 150 mL of ethyl acetate and washed with three 50 mL portions of water, three 50 mL portions of saturated aqueous sodium bicarbonate, and with two 50 mL portions of brine. The organic layer was dried over magnesium sulfate (MgSO4), filtered, and concentrated in vacuo. The residue crystallized upon standing to give 15.3 g of the title product (76% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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